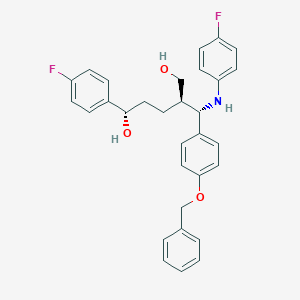

4'-O-Benzyloxy Ezetimibe Diol Impurity

CAS No.:

Cat. No.: VC18558961

Molecular Formula: C31H31F2NO3

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H31F2NO3 |

|---|---|

| Molecular Weight | 503.6 g/mol |

| IUPAC Name | (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |

| Standard InChI | InChI=1S/C31H31F2NO3/c32-26-11-6-23(7-12-26)30(36)19-10-25(20-35)31(34-28-15-13-27(33)14-16-28)24-8-17-29(18-9-24)37-21-22-4-2-1-3-5-22/h1-9,11-18,25,30-31,34-36H,10,19-21H2/t25-,30-,31+/m0/s1 |

| Standard InChI Key | LTAIEYAKJGHTSQ-LGXAAPQCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CC[C@@H](C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 503.6 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Azetidinone, benzyl ether, diol |

Synthetic Origins

The impurity arises during the multi-step synthesis of Ezetimibe, particularly during allyl protection and deprotection stages. For instance, the reaction of benzylated lactam acid derivatives with Grignard reagents like p-fluorophenyl magnesium bromide can lead to incomplete stereochemical control, yielding the diol impurity . Patent WO2017168438A1 highlights that variations in temperature (-10°C to 65°C), solvent choice (tetrahydrofuran, dichloromethane), and stoichiometric ratios of reagents significantly influence impurity formation .

Synthesis and Process Optimization

Key Synthetic Pathways

The synthesis of Ezetimibe involves a palladium-catalyzed coupling reaction followed by stereospecific reduction. The 4'-O-Benzyloxy Ezetimibe Diol Impurity forms when the benzyl protecting group is partially retained during the final deprotection step. For example, incomplete hydrolysis of the benzyl ether under acidic conditions (pH 4.5–5.0 using hydrochloric acid) leaves the diol intermediate intact .

Table 2: Comparative Analysis of Synthesis Conditions

| Parameter | Optimal Range | Impurity Formation Risk |

|---|---|---|

| Temperature | -10°C to 25°C | High at >30°C |

| Reaction Time | 60–120 minutes | High if <60 minutes |

| Solvent | Tetrahydrofuran | Low polarity solvents increase risk |

| pH Control | 4.5–5.0 | Deviation increases by-products |

Purification Strategies

To mitigate impurity levels, manufacturers employ crystallization, liquid-liquid extraction, and acid-base treatments. Converting the acid derivative of Ezetimibe into organic amine salts (e.g., cyclohexylamine or diethylamine salts) enhances crystallinity, facilitating the removal of the diol impurity . High-performance liquid chromatography (HPLC) with polar stationary phases (C18 columns) and mobile phases containing acetonitrile-phosphate buffers (pH 3.0) achieves baseline separation of the impurity from Ezetimibe .

Biological and Toxicological Implications

Toxicological Considerations

Regulatory guidelines cap impurity levels at ≤0.15% in Ezetimibe formulations. Although the diol impurity’s toxicity profile remains uncharacterized, structurally related compounds like Ezetimibe ketone impurity exhibit hepatotoxic effects in preclinical models, warranting caution .

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection at 232 nm is the gold standard. A validated method using a Zorbax SB-C18 column (250 × 4.6 mm, 5 μm) and a gradient elution of acetonitrile:0.01 M potassium dihydrogen phosphate (pH 3.0) achieves a limit of detection (LOD) of 0.05 μg/mL for the impurity .

Spectroscopic Characterization

Mass spectrometric analysis (LC-MS/MS) confirms the impurity’s molecular ion at m/z 504.2 [M+H]⁺, with fragmentation patterns revealing losses of benzyl oxide (C₆H₅CH₂O- ) and subsequent cleavage of the azetidinone ring.

Regulatory and Quality Control Frameworks

ICH Guidelines

The International Council for Harmonisation (ICH) Q3A/B mandates rigorous impurity profiling. For Ezetimibe, this involves:

-

Identification thresholds: 0.10% for daily doses ≤2 g

-

Qualification thresholds: 0.15% for genotoxic impurities

Batch Monitoring Practices

Pharmaceutical manufacturers implement in-process controls (IPCs) during critical synthesis steps, such as Grignard reactions and catalytic hydrogenations. Real-time HPLC monitoring ensures impurity levels remain within specifications before proceeding to subsequent stages .

Research Gaps and Future Directions

Elucidating Metabolic Pathways

Studies using radiolabeled -4'-O-Benzyloxy Ezetimibe Diol Impurity in vitro (hepatocyte models) and in vivo (rodent studies) are needed to assess its metabolic fate and potential bioaccumulation.

Advanced Purification Technologies

Emerging techniques like continuous-flow chromatography and membrane-based separations could enhance impurity removal efficiency, reducing reliance on traditional crystallization methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume